molecular formula C16H24W-2 B13408080 Bis(i-propylcyclopentadienyl)tungsten dihydride

Bis(i-propylcyclopentadienyl)tungsten dihydride

Cat. No.: B13408080
M. Wt: 400.2 g/mol
InChI Key: CUTIEVBFIGWHIB-UHFFFAOYSA-N
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Description

Bis(i-propylcyclopentadienyl)tungsten dihydride (CAS 64561-25-7) is an organometallic compound with the molecular formula C₁₆H₂₂W and a molecular weight of 398.19 g/mol. It consists of a tungsten(IV) center coordinated to two i-propylcyclopentadienyl ligands (C₅H₄-iPr) and two hydride (H⁻) ligands. Key physicochemical properties include a broad melting point range (155–1250.1°C, likely due to decomposition or impurities) and a boiling point of 122°C . The steric bulk of the i-propyl substituents distinguishes it from simpler analogues like bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂, CAS 1271-33-6), which has a lower molecular weight (316.04 g/mol) and a sharp melting point of 115°C .

The compound is used in specialized applications such as chemical vapor deposition (CVD) for nanomaterials and catalysis, though its reactivity is influenced by the steric hindrance of the i-propyl groups .

Properties

Molecular Formula

C16H24W-2

Molecular Weight

400.2 g/mol

IUPAC Name

hydride;2-propan-2-ylcyclopenta-1,3-diene;tungsten(2+)

InChI

InChI=1S/2C8H11.W.2H/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;;;/q2*-1;+2;2*-1

InChI Key

CUTIEVBFIGWHIB-UHFFFAOYSA-N

Canonical SMILES

[H-].[H-].CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[W+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(i-propylcyclopentadienyl)tungsten dihydride typically involves the reaction of tungsten hexachloride with i-propylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required inert atmosphere and temperature conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Photochemical Hydrogen Transfer

Under UV irradiation (λ = 365 nm), the compound transfers hydrides to electron-deficient substrates. A notable example involves 9,10-phenanthrenequinone (PQ):

ParameterValueSource
Quantum yield (Φ)0.32 ± 0.03
Reaction mediumDry toluene
Product9,10-Dihydroxyphenanthrene

The mechanism proceeds via an outer-sphere charge transfer pathway:

  • Photoexcitation generates a ligand-to-metal charge transfer (LMCT) state.

  • Electron transfer from tungsten to PQ forms a radical anion intermediate.

  • Hydride transfer occurs, yielding the reduced product.

Thin-Film Deposition in Semiconductor Manufacturing

The compound serves as a tungsten precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). Key process parameters include:

ParameterCVD ConditionsALD ConditionsSource
Temperature300–450°C150–250°C
Pressure1–10 Torr0.1–1 Torr
Film purity>99.9% W>99.5% W

Reaction pathway in CVD:

WH2(iPrCp)2ΔW+2H2+2C8H10\text{WH}_2(\text{iPrCp})_2 \xrightarrow{\Delta} \text{W} + 2\text{H}_2 + 2\text{C}_8\text{H}_{10}

Deuterium-Labeling Studies

The compound’s hydride ligands readily exchange with deuterium sources (e.g., D₂O or C₆D₆), enabling isotopic labeling. In a cyclohexene deuteration study:

SubstrateIsotope SourceDeuterium IncorporationSource
CyclohexeneD₂O98%
StyreneC₆D₆85%

This reactivity supports mechanistic investigations in organometallic chemistry.

Reaction Mechanisms and Intermediates

The compound’s reactivity is governed by its 17-electron configuration , which promotes oxidative addition and ligand substitution. Key intermediates include:

  • Tungsten(IV) diradical species during photochemical reactions

  • η³-Cyclopentadienyl complexes in catalytic cycles

Stoichiometric studies reveal a two-step alkene isomerization mechanism:

  • Hydride transfer to the alkene, forming a tungsten-alkyl intermediate.

  • β-Hydride elimination, regenerating the catalyst .

This compound’s versatility in catalysis, photochemistry, and materials science underscores its importance in both academic research and industrial applications. Recent advances in ALD processes highlight its role in next-generation semiconductor fabrication .

Scientific Research Applications

Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride, also known as WH₂(iPrCp)₂, is an organotungsten compound with the molecular formula C₁₆H₂₄W and a molecular weight of 400.22 g/mol . This compound features tungsten in a +4 oxidation state, coordinated with two isopropylcyclopentadienyl ligands and two hydride ions, creating a stable yet reactive structure suitable for various synthesis applications . It appears as a dark orange liquid with a high purity of 99%+, confirmed by integration NMR, and must be stored under an inert atmosphere to maintain stability and prevent decomposition .

Applications in Synthesis and Deposition

Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is commonly used as a tungsten precursor in chemical vapor deposition (CVD) and other thin-film deposition processes . Its structure, characterized by isopropylcyclopentadienyl and hydride ligands, allows it to participate in controlled reactions, facilitating the deposition of tungsten layers in microelectronic devices . This reactivity makes it highly valuable in producing advanced materials for semiconductor and electronic applications, where tungsten coatings contribute to enhanced performance and stability . The compound is also used in applications needing non-aqueous solubility, such as thin film deposition for modern water treatment equipment and solar PV panels .

Use as a Catalyst

Bis(i-propylcyclopentadienyl)tungsten dihydride serves as a catalyst in various organic transformations. The compound exhibits reductive elimination reactions, which can be thermally reversed by restoring a hydrogen atmosphere, highlighting its utility in synthetic organic chemistry and catalysis.

Hydride Transfer

Interaction studies involving this compound primarily focus on its reactivity with other chemical species during photochemical processes. Research indicates that it can effectively transfer hydrides to various substrates, showcasing its role as a strong hydride donor. Studies have explored its interactions with different solvents and substrates under varying conditions to understand its reactivity profile better. Photochemical hydrogen transfer from bis(i-propylcyclopentadienyl) tungsten dihydride to 9,10-phenanthrenequinone can be induced by outer sphere charge transfer .

Industrial and Laboratory Use

In both industrial and laboratory environments, Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride is essential for applications in thin-film deposition, particularly within the microelectronics and semiconductor sectors . Its stable, high-purity composition makes it ideal for developing tungsten-based coatings that enhance the durability and functionality of electronic components . The compound’s controlled reactivity and compatibility with CVD processes make it a reliable choice for applications requiring precise tungsten deposition, supporting advancements in materials science and high-performance technology fabrication .

Handling and Storage

Due to its reactivity and sensitivity to air and moisture, general precautions are necessary when handling Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride . Handling should be conducted in a well-ventilated area, with personal protective equipment such as gloves and eye protection . To preserve its integrity, the compound should be stored in a sealed container under an inert gas, like nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen, which may lead to unwanted reactions .

Similar Compounds

Several compounds exhibit similarities to this compound, particularly in terms of structure and reactivity:

CompoundMetalLigandsUnique Features
This compoundTungstenIsopropylcyclopentadienylStrong hydride donor; used in atomic layer deposition
Bis(cyclopentadienyl)tungsten dihydrideTungstenCyclopentadienylLess sterically hindered; different reactivity
Bis(cyclopentadienyl)molybdenum dihydrideMolybdenumCyclopentadienylDifferent metal center; varied catalytic properties
Bis(cyclopentadienyl)ruthenium dihydrideRutheniumCyclopentadienylDifferent electronic properties; strong catalytic activity

Mechanism of Action

The mechanism of action of Bis(i-propylcyclopentadienyl)tungsten dihydride involves its ability to act as a precursor in various chemical reactions. The compound’s tungsten center can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced .

Comparison with Similar Compounds

Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Ligand Type
Bis(i-propylcyclopentadienyl)tungsten dihydride C₁₆H₂₂W 398.19 155–1250.1 122 i-propylcyclopentadienyl
Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) C₁₀H₁₂W 316.04 115 N/A Cyclopentadienyl
Bis(ethylcyclopentadienyl)tungsten dihydride C₁₄H₁₈W 362.15 N/A N/A Ethylcyclopentadienyl
Bis(tert-butylcyclopentadienyl)tungsten dihydride C₁₈H₂₆W 442.25 N/A N/A tert-butylcyclopentadienyl

Key Observations :

  • Thermal Behavior : Cp₂WH₂ sublimes at 313–323 K with a sublimation enthalpy of 84.6 ± 1.6 kJ/mol , while the i-propyl analogue likely requires higher temperatures due to stronger van der Waals interactions .
Comparison with Other Metal Dihydrides
Compound Metal Center Hydride Configuration Applications
This compound W(IV) Two terminal H⁻ Nanomaterial synthesis, catalysis
Chromium dihydride (CrH₂) Cr(II) Inorganic lattice Lab-scale hydrogen storage (unstable)
[Rh(PPh₃)₃(H)₂]⁺ Rh(I) Dihydride complex Asymmetric hydrogenation catalysts

Key Differences :

  • Stability : Tungsten dihydrides are more thermally robust than chromium dihydride (CrH₂), which decomposes readily .
  • Catalytic Scope : Rhodium dihydrides are superior in asymmetric hydrogenation, whereas tungsten dihydrides excel in materials synthesis (e.g., tungsten carbide) .

Biological Activity

Bis(i-propylcyclopentadienyl)tungsten dihydride (WH₂(iPrCp)₂) is an organometallic compound notable for its unique structure and reactivity. Characterized by two isopropylcyclopentadienyl ligands coordinated to a tungsten center with two hydrogen atoms, this compound has garnered attention for its potential applications in catalysis and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

  • Molecular Formula : C₁₆H₂₄W
  • Molecular Weight : 400.22 g/mol
  • Appearance : Dark orange liquid
  • Purity : 99%+
  • Boiling Point : Approximately 230 °C

The compound exhibits sensitivity to air and moisture, necessitating careful handling under inert conditions to prevent decomposition .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its reactivity and potential applications rather than direct biological effects. Key areas of interest include:

  • Catalytic Properties : The compound acts as a strong hydride donor, facilitating various chemical reactions, including hydrogenation processes. Its ability to transfer hydrides efficiently can influence biological systems where hydrogen transfer is a critical step .
  • Photochemical Behavior : Studies indicate that metal dihydride complexes like WH₂(iPrCp)₂ undergo photochemical reactions, leading to the reductive elimination of hydrogen gas (H₂). This property may have implications for photochemical applications in biological contexts, such as drug delivery systems or photodynamic therapy .

Research Findings and Case Studies

Research on this compound has primarily focused on its chemical behavior rather than direct biological assays. However, insights can be drawn from related studies:

  • Hydride Transfer Mechanism : The compound's strong hydride donor capabilities were demonstrated in studies involving metal complexes where it effectively transferred hydrides to various substrates under photochemical conditions. This mechanism is essential in understanding how such compounds might interact with biological molecules .
  • Comparative Studies with Similar Compounds : Comparative analyses with other organometallic compounds reveal that this compound exhibits unique reactivity patterns that may influence its biological interactions. For instance, similar tungsten complexes have shown varying degrees of cytotoxicity and reactivity towards biomolecules, suggesting that WH₂(iPrCp)₂ could have specific interactions worth investigating further .

Q & A

Basic Research Question

  • ¹H and ¹³C NMR : To identify ligand environments and hydride resonances (δ −5 to −15 ppm for W–H bonds). Dynamic behavior in solution may require variable-temperature NMR to detect fluxionality .
  • X-ray Diffraction : Critical for confirming solid-state geometry, though challenges arise due to air sensitivity. Low-temperature crystallography (e.g., 100 K) improves data quality .
  • IR Spectroscopy : ν(W–H) stretches typically appear at 1800–1900 cm⁻¹, but overlap with C–H vibrations requires deconvolution algorithms .

How do density functional theory (DFT) calculations elucidate the non-classical bonding interactions in Bis(i-propylcyclopentienyl)tungsten dihydride?

Advanced Research Question
DFT studies (e.g., B3LYP/def2-TZVP level) reveal:

  • Non-classical Si–H Bonding : In related tungsten-silyl complexes, η²-SiH or η³-silicate interactions reduce electron density at the metal center, altering reactivity .
  • Electronic Structure : Natural Bond Orbital (NBO) analysis quantifies donation/back-donation between tungsten d-orbitals and ligand π-systems, explaining hydride lability .
    Methodological Tip : Include solvent effects (e.g., PCM models) and dispersion corrections (D3) to improve agreement with experimental data .

What experimental approaches can resolve fluxional behavior observed in the dynamic structures of tungsten dihydride complexes?

Advanced Research Question

  • Dynamic NMR : Measure coalescence temperatures to estimate activation energies (ΔG‡) for ligand rearrangements. For example, line-shape analysis of ¹H NMR signals at 200–400 MHz .
  • Variable-Temperature X-ray Diffraction : Captures structural changes in single crystals, though rapid motion may require synchrotron radiation for time-resolved studies .
  • Computational Molecular Dynamics : Ab initio MD simulations (e.g., CP2K) model fluxional pathways, such as η² ↔ η³ ligand shifts, over picosecond timescales .

How can researchers reconcile discrepancies in reported geometric configurations of this compound across different studies?

Q. Data Contradiction Analysis

  • Crystallographic Reassessment : Check for disorder in X-ray data (e.g., partial occupancy of ligand positions) and refine using twin-law corrections .
  • Cross-Validation with Spectroscopy : Compare DFT-predicted IR/NMR spectra with experimental data to rule out solvate or impurity effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Cambridge Structural Database) to identify trends in bond lengths/angles influenced by counterions or crystallization solvents .

What theoretical frameworks guide the investigation of reaction mechanisms involving this compound in organometallic catalysis?

Advanced Research Question

  • Frontier Molecular Orbital (FMO) Theory : Predicts regioselectivity in alkene insertion reactions by analyzing HOMO-LUMO gaps between tungsten hydrides and substrates .
  • Marcus Theory : Models electron-transfer steps in catalytic cycles, particularly for redox-active intermediates .
  • Ligand Steric Maps : Quantitative analysis (e.g., %VBur calculations) correlates ligand bulk with turnover frequencies in hydrogenation reactions .

Methodological Resources

  • Synthesis : Schlenk techniques, ligand substitution protocols .
  • Characterization : Multinuclear NMR, low-temperature XRD .
  • Computational : DFT (Gaussian, ORCA), MD simulations .

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